2,2',7,7'-Tetrabromo-9,9'-spirobifluorene
Overview
Description
The compound 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is a derivative of 9,9'-spirobifluorene, which is a class of compounds known for their unique molecular architecture. This architecture features a spiro connection of two fluorene units, which provides a rigid and planar structure. The tetrabromo derivative implies the presence of four bromine atoms in the molecule, which can significantly alter its physical and chemical properties and enhance its reactivity for further chemical modifications.
Synthesis Analysis
The synthesis of related spirobifluorene derivatives has been reported in the literature. For instance, a synthetic procedure for 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene has been developed, which involves a high-yield, multi-step process starting from readily available materials . Similarly, the synthesis of 2,7-dibromo-2',3',6',7'-tetra(2-methylbutyloxy)spirobifluorene has been described, highlighting advantages such as high yields, easy purification, and scalability . These methods provide a foundation for the synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, suggesting that it could be synthesized through similar bromination and functionalization strategies.
Molecular Structure Analysis
The molecular structure of spirobifluorene derivatives is characterized by a tetrahedral orientation of peripheral groups around the spirobifluorene core. Single-crystal X-ray diffraction studies have confirmed the solid-state molecular structures of these compounds . The presence of bromine atoms in the 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene would likely influence the molecular geometry and electronic distribution, potentially affecting the material's optoelectronic properties.
Chemical Reactions Analysis
Spirobifluorene derivatives are known to undergo various chemical reactions, particularly those involving their peripheral functional groups. The bromine atoms in 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene make it a versatile intermediate for further chemical transformations, such as coupling reactions, which could be used to synthesize a wide range of organic electronic materials. The literature does not provide specific reactions for this compound, but the reported reactivity of similar molecules suggests a rich chemistry awaiting exploration .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirobifluorene derivatives are influenced by their functional groups and overall molecular structure. For example, the solubility of these compounds in organic solvents is an important parameter for their application in organic electronics, as it determines their processability . The tetrahedral orientation of substituents around the spirobifluorene core can lead to self-assembled solid-state networks through hydrophobic interactions, which is significant for the development of adaptive solid-state materials . The brominated derivatives, including 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, would exhibit unique properties due to the heavy bromine atoms, potentially affecting their density, melting points, and reactivity.
Scientific Research Applications
Organic Optoelectronics
- Alkoxy substituted derivatives of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene show promise in molecular electronics and can be used as building units for optoelectronic material due to their solubility, thermostability, and photophysical properties (Chalke & Patil, 2017).
Electronic and Optical Properties
- Spirobifluorene type molecules, including 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, have been studied for their geometry, electrical properties, and optical spectra, showing potential for use in electronic and optoelectronic devices (Lukes & Breza, 2004).
Light-Emitting Diodes (LEDs)
- Amorphous Poly-2,7-fluorene networks incorporating 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene show high glass transition temperatures and good photoluminescence properties, suitable for multilayer LEDs (Marsitzky et al., 2001).
Fluorescence Properties
- Donor-acceptor orthogonally substituted 9,9'-spirobifluorene derivatives exhibit a rich variation of fluorescence in solution and in solid state, which could have applications in various fields (Chiang et al., 2005).
Solar Cells
- Spiro-linked molecules like 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene act as secondary absorbers in solid-state excitonic solar cells, enhancing power conversion efficiency through extended spectral response (Driscoll et al., 2010).
Material Stability
- An extensive investigation of the photostability and the thermo-oxidative stability of 2,2',7,7'-tetrakis(biphenyl-4-yl)-9,9'-spirobifluorene highlights its suitability for advanced applications due to its stable chemical structure (Schartel et al., 2000).
properties
IUPAC Name |
2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXXNUEJVMYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327314 | |
Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | |
CAS RN |
128055-74-3 | |
Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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